Spiro[2.2]pentane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[22]pentane-1,4-diamine is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core consists of two cyclopropane rings sharing a single carbon atom, creating a highly strained and rigid framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[22]pentane-1,4-diamine typically involves the formation of the spiro[2One common method involves the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal to form the spiro[2.2]pentane core . The subsequent introduction of amine groups can be achieved through nucleophilic substitution reactions using ammonia or primary amines under controlled conditions .
Industrial Production Methods
Industrial production of spiro[2.2]pentane-1,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.2]pentane-1,4-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce various functional groups at the amine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenated compounds, ammonia, primary amines.
Major Products Formed
Oxidation: Amine oxides, nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized spiro[2.2]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[2.2]pentane-1,4-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of spiro[2.2]pentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The rigid and strained spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.2]pentane: The parent compound without the amine groups, used as a reference for studying the effects of functionalization.
Spiro[3.3]heptane: A larger spirocyclic compound with different ring strain and reactivity.
Spiro[4.4]nonane: An even larger spirocyclic compound with unique chemical properties.
Uniqueness
Spiro[2.2]pentane-1,4-diamine is unique due to its highly strained spirocyclic structure combined with the presence of reactive amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C5H10N2 |
---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
spiro[2.2]pentane-2,5-diamine |
InChI |
InChI=1S/C5H10N2/c6-3-1-5(3)2-4(5)7/h3-4H,1-2,6-7H2 |
InChI-Schlüssel |
FTFVKOKWZFGOOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CC2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.